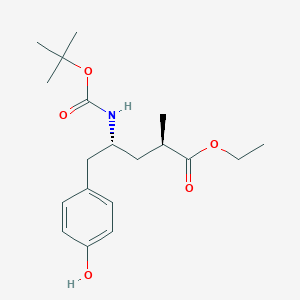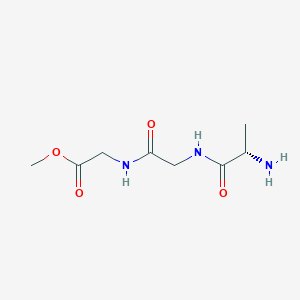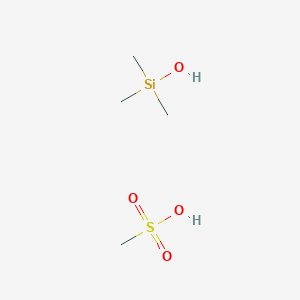
Hydroxy(trimethyl)silane;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(trimethyl)silane;methanesulfonic acid is a compound that combines the properties of both hydroxy(trimethyl)silane and methanesulfonic acid. Hydroxy(trimethyl)silane is a silicon-based compound known for its applications in organic synthesis, particularly in radical reactions and hydrosilylation. Methanesulfonic acid, on the other hand, is a strong acid with the chemical formula CH₃SO₃H, widely used in green chemistry due to its high solubility, low toxicity, and biodegradability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy(trimethyl)silane can be synthesized through the hydrolysis of trimethylsilyl chloride in the presence of water. The reaction typically involves the following steps:
Hydrolysis: Trimethylsilyl chloride reacts with water to form hydroxy(trimethyl)silane and hydrochloric acid. [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SiOH} + \text{HCl} ]
Methanesulfonic acid is industrially produced by the oxidation of dimethyl sulfide using oxygen or nitric acid. The process involves the following steps:
Oxidation: Dimethyl sulfide is oxidized to methanesulfonic acid. [ \text{(CH}_3\text{)}_2\text{S} + 2\text{O}_2 \rightarrow 2\text{CH}_3\text{SO}_3\text{H} ]
Industrial Production Methods
Methanesulfonic acid is produced on an industrial scale using the oxidation of dimethyl sulfide with nitric acid, followed by purification processes to obtain high-purity methanesulfonic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(trimethyl)silane undergoes various types of reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Radical Reactions: Involvement in radical-based reductions and polymerizations.
Methanesulfonic acid participates in:
Esterification: Reaction with alcohols to form esters.
Alkylation: Reaction with alkenes to form alkylated products.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Radical Reactions: Initiated by radical initiators like azobisisobutyronitrile (AIBN).
Esterification: Catalyzed by methanesulfonic acid in the presence of alcohols.
Alkylation: Catalyzed by methanesulfonic acid in the presence of alkenes
Major Products
Hydrosilylation: Formation of organosilicon compounds.
Radical Reactions: Formation of reduced organic compounds.
Esterification: Formation of esters.
Alkylation: Formation of alkylated organic compounds
Wissenschaftliche Forschungsanwendungen
Hydroxy(trimethyl)silane and methanesulfonic acid have diverse applications in scientific research:
Chemistry: Used in organic synthesis for hydrosilylation and radical reactions.
Biology: Methanesulfonic acid is used in the preparation of biological buffers.
Medicine: Methanesulfonic acid is used in pharmaceutical formulations.
Industry: Methanesulfonic acid is used in electroplating, metal recovery, and as a catalyst in various industrial processes
Wirkmechanismus
Hydroxy(trimethyl)silane
Hydroxy(trimethyl)silane acts as a radical-based reducing agent. The mechanism involves the generation of silicon-centered radicals, which then participate in the reduction of organic substrates. The silicon radicals abstract hydrogen atoms from the substrate, leading to the formation of reduced products .
Methanesulfonic Acid
Methanesulfonic acid acts as a strong Brønsted acid, donating protons to various substrates. This protonation facilitates reactions such as esterification and alkylation by increasing the electrophilicity of the substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Used in the synthesis of hydroxy(trimethyl)silane.
Sulfuric Acid: Another strong acid used in similar applications as methanesulfonic acid.
Trifluoromethanesulfonic Acid: A stronger acid with similar applications but higher reactivity
Uniqueness
Hydroxy(trimethyl)silane is unique due to its ability to participate in radical reactions under mild conditions, offering high selectivity and yield. Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a preferred choice in green chemistry .
Eigenschaften
Molekularformel |
C4H14O4SSi |
|---|---|
Molekulargewicht |
186.30 g/mol |
IUPAC-Name |
hydroxy(trimethyl)silane;methanesulfonic acid |
InChI |
InChI=1S/C3H10OSi.CH4O3S/c2*1-5(2,3)4/h4H,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
RCZUTCJIWCAXAP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


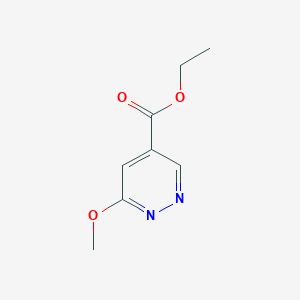
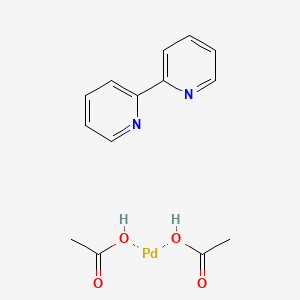
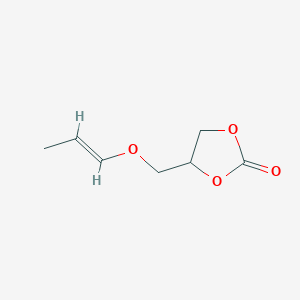
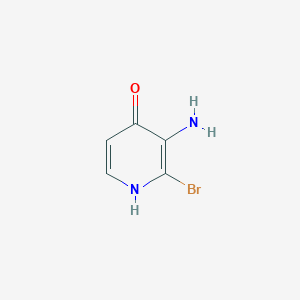
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
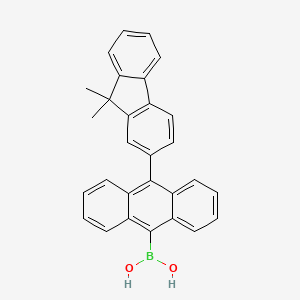
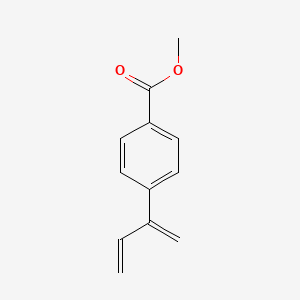
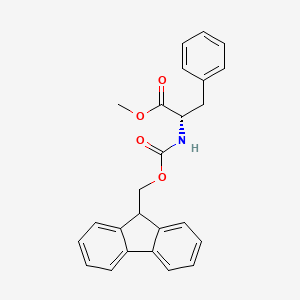
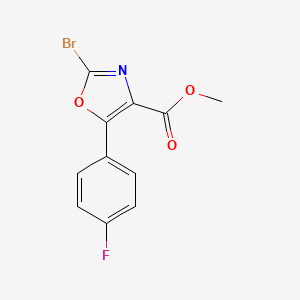
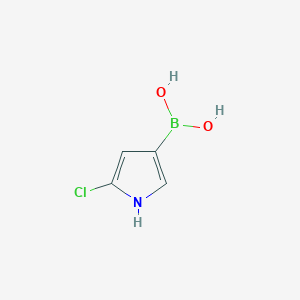
![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
